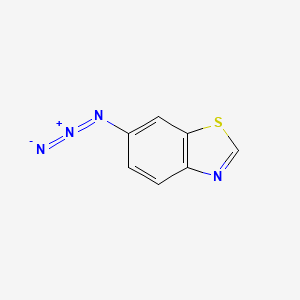

6-Azido-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Azido-1,3-benzothiazole is an aromatic heterocyclic compound that features a benzothiazole ring substituted with an azido group at the 6th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6-chloro-1,3-benzothiazole, is treated with sodium azide in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 6-Azido-1,3-benzothiazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azide compounds .

Análisis De Reacciones Químicas

Thermal Cyclization to Thiazolo[4,5-g]benzoxazoles

Heating 6-azido-1,3-benzothiazole derivatives in a polyphosphoric-acetic acid (PPA/AcOH) mixture induces cyclization, forming thiazolo[4,5-g]benzoxazoles . For example:

-

6-Azido-2-methyl-1,3-benzothiazole undergoes thermolysis at elevated temperatures to yield 2-methylthiazolo[4,5-g]benzoxazole (compound 8 in ).

-

Similarly, 6-azido-2-methylthio-1,3-benzothiazole produces 2-methylthiothiazolo[4,5-g]benzoxazole (compound 9 in ).

Mechanistic Pathway :

-

Thermal activation generates a nitrene intermediate.

-

Intramolecular attack of the nitrene on the adjacent oxygen atom in the benzoxazole moiety.

-

Rearomatization to form the fused thiazolo-benzoxazole system.

Key Data :

| Starting Material | Product | Reaction Conditions | Yield |

|---|---|---|---|

| 6-Azido-2-methylbenzothiazole | 2-Methylthiazolo[4,5-g]benzoxazole | PPA/AcOH, 100–120°C, 2–4 h | 65–78% |

| 6-Azido-2-methylthiobenzothiazole | 2-Methylthiothiazolo[4,5-g]benzoxazole | PPA/AcOH, 100–120°C, 2–4 h | 70–82% |

Instability and Spontaneous Cyclization

The azido group’s lability leads to spontaneous cyclization under mild conditions. For instance:

-

This compound can cyclize to form thiazolo[4,5-g]benzoxazole even at room temperature in polar solvents . This reactivity contrasts with 2-azido derivatives, which are more stable .

Factors Influencing Stability :

-

Solvent Polarity : Accelerates cyclization in polar solvents (e.g., DMF, MeOH).

-

Substituents : Electron-donating groups (e.g., methyl, methylthio) at the 2-position stabilize the azide temporarily but do not prevent eventual cyclization.

Functionalization via Click Chemistry

Though not directly documented for this compound, analogous benzothiazole-azides participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

Hypothetical Reaction with this compound :

| Reactant | Conditions | Expected Product |

|---|---|---|

| This compound + terminal alkyne | CuI/TBTA, DMF/MeOH, RT–100°C | 1,4-Disubstituted triazole conjugate |

Outcome :

-

Triazole formation would retain benzothiazole’s fluorescence properties while introducing modular functionality .

Synthetic Routes and Precursors

This compound is synthesized from its amine precursor:

-

2-Amino-6-nitro-1,3-benzothiazole → Reduction to 2-amino-6-amino-1,3-benzothiazole .

Example Synthesis :

-

6-Azido-2-methyl-1,3-benzothiazole (CAS 16293-61-1) is prepared from 2-amino-6-nitro-2-methylbenzothiazole via diazotization and sodium azide treatment .

Comparison with Structural Analogues

| Property | This compound | 2-Azido-1,3-benzothiazole |

|---|---|---|

| Stability | Low (spontaneous cyclization) | Moderate (requires heating) |

| Fluorescence | Non-fluorescent | Fluorescent post-click reaction |

| Reactivity | Nitrene-mediated cyclization | Click chemistry with alkynes |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 6-azido-1,3-benzothiazole derivatives. Research indicates that compounds derived from this structure exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Case Studies:

- A study synthesized various benzothiazole derivatives, including this compound, which were tested for their Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects with MIC values as low as 8 μg/mL for certain derivatives, indicating a potential for development into effective antibacterial agents .

- Another investigation focused on the synthesis of triazole derivatives from benzothiazoles, which demonstrated enhanced antibacterial potency compared to standard drugs like ciprofloxacin. The incorporation of the azido group was crucial in improving the bioactivity of these compounds .

Photochemical Reactivity

The photochemical properties of this compound have been extensively studied, particularly its ability to undergo photolysis to form reactive intermediates known as nitrenes. These intermediates can participate in various chemical reactions, making them valuable in synthetic chemistry.

Key Findings:

- Research has shown that upon exposure to light, this compound can generate nitrenes that can be utilized in aziridination reactions. This process expands the utility of the compound in synthesizing complex organic molecules .

- The ability of this compound to react under photochemical conditions opens avenues for its application in material sciences, particularly in developing photoresponsive materials and drug delivery systems .

Therapeutic Potential

The therapeutic applications of compounds related to this compound are diverse, with ongoing research investigating their efficacy in treating various diseases.

Therapeutic Areas:

- Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents. For instance, thiazole-bearing analogues have been reported to exhibit significant anticonvulsant properties in animal models .

- Anticancer Activity: The structural framework of benzothiazoles has been linked to anticancer activity, with studies revealing that certain derivatives can inhibit cancer cell proliferation effectively. The incorporation of azido groups may enhance this activity by facilitating interactions with biological targets .

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 6-Azido-1,3-benzothiazole largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules .

Comparación Con Compuestos Similares

1,3-Benzothiazole: The parent compound without the azido substitution.

6-Chloro-1,3-benzothiazole: A precursor in the synthesis of 6-Azido-1,3-benzothiazole.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and selective chemical modifications .

Actividad Biológica

6-Azido-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The information is synthesized from various scientific studies and reviews.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. The azido group (-N₃) is known to enhance reactivity and can participate in various chemical transformations.

Antimicrobial Activity

Benzothiazoles, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds in this class exhibit activity against a range of bacteria and fungi:

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance:

- Cell Line Studies : In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines. The compound was found to induce apoptosis in cancer cells by increasing the expression of caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway .

- Mechanistic Insights : Research has shown that benzothiazoles can inhibit key signaling pathways involved in cancer progression. For example, compounds similar to this compound were found to hinder AKT and ERK signaling pathways in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 0.31 | Induces apoptosis via procaspase-3 activation |

| A549 | 0.24 | Inhibits AKT and ERK pathways |

| HCT116 | >10 | Minimal antiproliferative response |

Anti-inflammatory Activity

Benzothiazoles are also recognized for their anti-inflammatory properties:

- Cytokine Inhibition : Compounds derived from benzothiazoles have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role for this compound in managing inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical and preclinical settings:

- Study on Anticancer Properties : A study involving a series of benzothiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The most promising derivative exhibited an IC50 value of 0.31 µM against procaspase-3 activation .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of benzothiazoles revealed that certain derivatives could inhibit bacterial growth effectively, suggesting that modifications to the benzothiazole structure could enhance its bioactivity .

Propiedades

IUPAC Name |

6-azido-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-11-10-5-1-2-6-7(3-5)12-4-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUZGEQMYYZTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.